molecular formula C8H10S B1582503 (4-Methylphenyl)methanethiol CAS No. 4498-99-1

(4-Methylphenyl)methanethiol

Cat. No. B1582503
CAS RN: 4498-99-1
M. Wt: 138.23 g/mol
InChI Key: AGFYZLVFPSGUIX-UHFFFAOYSA-N
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Description

“(4-Methylphenyl)methanethiol” is a laboratory chemical with the molecular formula C8H10S . It is also known by its CAS number 4498-99-1.


Molecular Structure Analysis

The molecular structure of “(4-Methylphenyl)methanethiol” is represented by the formula C8H10S . The InChi Key for this compound is AGFYZLVFPSGUIX-UHFFFAOYSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving “(4-Methylphenyl)methanethiol” are not explicitly mentioned in the search results .


Physical And Chemical Properties Analysis

“(4-Methylphenyl)methanethiol” is a liquid at room temperature . It has a molecular weight of 138.23 g/mol . The density of this compound is 1.023 .

Scientific Research Applications

Proteomics Research

4-Methylbenzyl Mercaptan is utilized in proteomics , which is the large-scale study of proteins, especially their structures and functions. This compound is used as a specialty product for proteomics research applications due to its ability to modify proteins and peptides .

Synthesis of ω-Mercapto Amino Acids

This mercaptan is employed in the synthesis of various ω-mercapto amino acids. These amino acids have side-chain lengths ranging from 3-5 methylene units, which are significant in developing peptides and proteins with specific structural and functional properties .

Self-Assembled Monolayers

4-Methylbenzyl Mercaptan serves as a forming agent for self-assembled monolayers (SAMs). SAMs are an organized layer of molecules that are spontaneously formed when a solution-based active compound, such as this mercaptan, is applied to a surface .

Quantitative Determination of Wine Polyfunctional Mercaptans

In the food science domain, particularly in oenology (the study of wines), 4-Methylbenzyl Mercaptan is used as an internal standard for the quantitative determination of wine polyfunctional mercaptans at nanogram per liter levels. This application is crucial for understanding the flavor profile and aroma compounds in wines .

Chemical Storage and Handling Safety Research

The compound’s properties, such as boiling point, density, and flash point, are studied to ensure safe storage and handling in chemical research facilities. This information is vital for maintaining laboratory safety standards .

Analytical Chemistry

In analytical chemistry, 4-Methylbenzyl Mercaptan is used to develop new methods for detecting and quantifying thiols. Its clear liquid form and specific gravity make it suitable for various analytical techniques .

Material Science

Researchers in material science use 4-Methylbenzyl Mercaptan to modify the surface properties of materials. This can include creating hydrophobic surfaces or altering electrical conductivity .

Environmental Science

In environmental science, this mercaptan is used to study sulfur-containing compounds’ impact on the atmosphere and their role in air quality and pollution .

Future Directions

The future directions for the use of “(4-Methylphenyl)methanethiol” are not explicitly mentioned in the search results .

properties

IUPAC Name

(4-methylphenyl)methanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10S/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGFYZLVFPSGUIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30196349
Record name p-Xylene-alpha-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30196349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methylphenyl)methanethiol

CAS RN

4498-99-1
Record name 4-Methylbenzyl mercaptan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4498-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Xylene-alpha-thiol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4498-99-1
Source DTP/NCI
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Record name p-Xylene-alpha-thiol
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Record name p-xylene-α-thiol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 4-Methylbenzyl Mercaptan interact with gold surfaces?

A: While the provided research doesn't directly investigate 4-Methylbenzyl Mercaptan, it explores the interaction of similar compounds, 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan, with gold surfaces. These compounds, like 4-Methylbenzyl Mercaptan, possess a thiol (-SH) group. The research demonstrates that these thiols bind strongly to Au(111) surfaces, likely through the sulfur atom [, ]. This suggests that 4-Methylbenzyl Mercaptan would also likely exhibit strong binding affinity to gold surfaces through its thiol group.

Q2: Does the oxidation state of 4-Methylbenzyl Mercaptan affect its interaction with water molecules when adsorbed on a gold surface?

A: The research on 2,5-dihydroxythiophenol and 2,5-dihydroxybenzyl mercaptan provides insight into this question. These compounds, containing both thiol and hydroquinone moieties, exhibit reversible changes in their hydration state upon oxidation and reduction when adsorbed on Au(111) surfaces []. Specifically, the oxidized forms of these molecules bind fewer water molecules compared to their reduced counterparts. While 4-Methylbenzyl Mercaptan lacks the hydroquinone group, its thiol group can undergo oxidation to a disulfide. Therefore, it's plausible that the oxidation state of 4-Methylbenzyl Mercaptan could also influence its interaction with water molecules when adsorbed on gold, although further research is needed to confirm this.

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